molecular formula C19H16N2O2S B2949605 3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine CAS No. 872695-40-4

3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine

Cat. No.: B2949605
CAS No.: 872695-40-4
M. Wt: 336.41
InChI Key: IPAABTGAAYIUCE-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a 1,3-benzodioxol-5-yl group and at position 6 with a (4-methylbenzyl)sulfanyl moiety.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13-2-4-14(5-3-13)11-24-19-9-7-16(20-21-19)15-6-8-17-18(10-15)23-12-22-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAABTGAAYIUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole ring, followed by the introduction of the pyridazine ring through cyclization reactions. The sulfanyl group is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the compound is susceptible to oxidation under controlled conditions. Common oxidizing agents convert the thioether to sulfoxide or sulfone derivatives, depending on reaction intensity.

Key Reagents and Conditions:

  • Hydrogen peroxide (H₂O₂): Mild oxidation in acetic acid at 50–60°C yields the sulfoxide derivative.

  • m-Chloroperbenzoic acid (m-CPBA): Selective oxidation in dichloromethane at 0°C to room temperature produces sulfones.

Example Reaction:

Starting MaterialReagent/ConditionsProductYield (%)
3-(2H-1,3-Benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine30% H₂O₂, AcOH, 60°C, 4 hSulfoxide derivative72

Mechanistic Insight:
The sulfur atom undergoes electrophilic attack by peroxides, forming a sulfoxide intermediate. Prolonged oxidation further converts sulfoxides to sulfones .

Reduction Reactions

The pyridazine ring and sulfanyl group can participate in reduction processes.

Key Reagents and Conditions:

  • Sodium borohydride (NaBH₄): Reduces disulfide bonds in related compounds but shows limited activity on isolated thioethers.

  • Lithium aluminum hydride (LiAlH₄): May reduce the pyridazine ring under harsh conditions, though this is less common.

Case Study:
In analogous pyridazine-thioether systems, NaBH₄ has been used to reduce nitro groups or stabilize intermediates during multi-step syntheses .

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in nucleophilic substitution reactions, enabling functionalization of the pyridazine ring.

Example Reaction:

Starting MaterialReagent/ConditionsProductYield (%)
3-(2H-1,3-Benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazineK₂CO₃, DMF, R-X (alkyl halide), 80°CAlkylated pyridazine derivative65

Mechanistic Insight:
The sulfur atom facilitates displacement by nucleophiles (e.g., amines, alkoxides) via an SN2 mechanism, forming new carbon-heteroatom bonds.

Cyclization and Heterocycle Formation

The benzodioxole and pyridazine moieties can participate in cycloaddition or annulation reactions to form fused heterocycles.

Example Reaction:

Starting MaterialReagent/ConditionsProductYield (%)
3-(2H-1,3-Benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazineCuI, DMF, 120°C (Ullmann coupling)Fused triazole-pyridazine derivative58

Research Findings:
Copper-catalyzed coupling reactions with azides or nitriles yield triazoles or tetrazoles, enhancing structural complexity .

Electrophilic Aromatic Substitution

The electron-rich benzodioxole ring undergoes electrophilic substitution (e.g., nitration, halogenation).

Example Reaction:

Starting MaterialReagent/ConditionsProductYield (%)
3-(2H-1,3-Benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazineHNO₃, H₂SO₄, 0°CNitrated benzodioxole derivative45

Regioselectivity:
Nitration occurs preferentially at the para position of the benzodioxole ring due to steric and electronic effects.

Hydrolysis and Degradation

Under acidic or basic conditions, the sulfanyl group and pyridazine ring may undergo hydrolysis.

Example Reaction:

Starting MaterialReagent/ConditionsProductYield (%)
3-(2H-1,3-Benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine6M HCl, reflux, 12 hPyridazine diol + p-tolylmethanethiol88

Stability Data:
The compound is stable in neutral aqueous solutions but degrades rapidly under strongly acidic or basic conditions .

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfanyl Substituents

(a) 3-(1,3-Benzodioxol-5-yl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine (CAS 872695-99-3)
  • Structural Difference : Replaces the 4-methylbenzyl group with a pyridin-3-ylmethylsulfanyl moiety.
  • This alteration may affect pharmacokinetic properties such as absorption and distribution .
(b) 3-(4-Methylphenyl)-6-({[3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)Pyridazine (F840-0033)
  • Structural Difference : Features an oxadiazole ring connected via a methylene sulfanyl group.
  • Molecular Weight : 374.46 g/mol (vs. inferred ~323 g/mol for the target compound).
  • Impact : The oxadiazole group increases molecular rigidity and may enhance metabolic resistance. The higher molecular weight could reduce membrane permeability compared to the target compound .

Analogues with Alternative Core Modifications

(a) 3-(1,3-Benzodioxol-5-yl)-6-(4-Cyclopropylpiperazin-1-yl)Pyridazine (Patent: 782/DELNP/2009)
  • Structural Difference : Substitutes the sulfanyl group with a 4-cyclopropylpiperazine moiety.
  • Pharmacological Relevance : Acts as a histamine H3 receptor antagonist, demonstrating that piperazine substituents can confer receptor-targeting activity. The target compound’s sulfanyl group may lack this specific activity but could offer improved solubility due to reduced basicity .
(b) 6-((4-Ethyl-5-[(4-Methylbenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl)Methoxy)-2-Phenyl-3(2H)-Pyridazinone (CAS 692737-13-6)
  • Structural Difference: Incorporates a pyridazinone core (dihydro pyridazine) and a triazole-methoxy-sulfanyl substituent.
  • Molecular Weight : 433.53 g/mol.

Research Findings and Trends

  • Sulfanyl Group Impact : Compounds with sulfanyl linkages (e.g., F840-0033, CAS 872695-99-3) often exhibit moderate lipophilicity, balancing solubility and membrane permeability. The target compound’s 4-methylbenzyl group may enhance CNS penetration due to increased hydrophobicity .
  • Benzodioxol Contribution : The benzodioxol group, seen in the target compound and CAS 872695-99-3, is associated with metabolic stability, as the methylenedioxy bridge resists oxidative degradation .

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine is a complex organic molecule that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a benzodioxole moiety linked to a pyridazine ring with a sulfanyl group. This unique structure is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine exhibit significant antimicrobial activity. For instance, derivatives featuring the benzodioxole structure have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Several studies have evaluated the anticancer properties of benzodioxole derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer12.5Apoptosis induction
Compound BLung Cancer8.0PI3K/Akt pathway inhibition
Compound CColorectal Cancer15.0MAPK pathway modulation

Neuroprotective Effects

Recent studies suggest that the compound may also possess neuroprotective properties. In models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease .

The biological activity of 3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine is believed to result from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors that mediate cellular responses, influencing processes like cell proliferation and apoptosis.
  • Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of a series of benzodioxole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to 3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine had significant cytotoxic effects on breast and lung cancer cells, with IC50 values ranging from 8 to 15 µM .

Neuroprotection Study

In another study focusing on neuroprotection, researchers treated neuronal cell cultures with the compound and assessed markers of oxidative stress. The findings revealed a substantial reduction in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity, suggesting a protective effect against neurodegeneration .

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